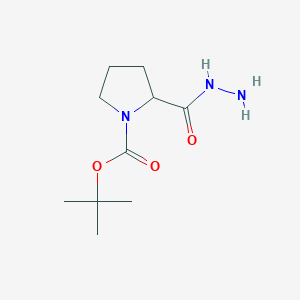

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWGMUMFSVOZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679045 | |

| Record name | tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359803-43-3 | |

| Record name | tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" properties

Technical Whitepaper: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Executive Summary

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-Pro-NHNH₂ or Boc-Proline Hydrazide ) represents a critical "crypto-thioester" intermediate in modern protein chemistry. While structurally simple—a proline scaffold protected by a tert-butoxycarbonyl (Boc) group at the N-terminus and functionalized with a hydrazide at the C-terminus—its utility is disproportionately high in the field of Native Chemical Ligation (NCL) .

This guide moves beyond basic datasheet parameters to explore the compound's role as a stable, storable precursor that can be activated in situ to form reactive thioesters, thereby bypassing the instability issues associated with isolating thioesters directly. Furthermore, its chiral pyrrolidine backbone renders it a potent scaffold for asymmetric organocatalysis.

Chemical Identity & Physiochemical Profile

Boc-Pro-NHNH₂ balances the lipophilicity of the Boc protecting group with the nucleophilicity of the hydrazide moiety. This duality dictates its solubility and handling requirements.

| Property | Specification |

| IUPAC Name | tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |

| Common Synonyms | Boc-Pro-NHNH₂; Boc-L-proline hydrazide; N-(t-Butoxycarbonyl)-L-proline hydrazide |

| CAS Number | 359803-43-3 (General/Racemic) / Note: Stereospecific L-isomers are often custom synthesized.[1][2] |

| Molecular Formula | C₁₀H₁₉N₃O₃ |

| Molecular Weight | 229.28 g/mol |

| Physical State | White to off-white crystalline solid (hygroscopic) |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Sparingly soluble in water; Insoluble in Hexanes |

| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid of the hydrazide nitrogen) |

| Storage | -20°C, Desiccated (Hydrazides are prone to oxidation over time) |

Synthetic Architecture: The Hydrazinolysis Route

The synthesis of Boc-Pro-NHNH₂ is a classic nucleophilic acyl substitution. However, the protocol requires specific stoichiometry to prevent the formation of the symmetrical dimer (di-proline hydrazide), a common impurity.

Optimized Synthesis Protocol

Reagents:

-

Boc-L-Proline Methyl Ester (Boc-Pro-OMe)

-

Hydrazine Hydrate (80% or 64% aqueous solution)

-

Methanol (MeOH)

Methodology:

-

Dissolution: Dissolve Boc-Pro-OMe (1.0 equiv) in Methanol (5 mL per gram of substrate).

-

Addition (Critical Step): Add Hydrazine Hydrate (10.0 – 20.0 equiv ) dropwise.

-

Expert Insight: A massive excess of hydrazine is non-negotiable. If the concentration of hydrazine is low, the newly formed hydrazide product will compete as a nucleophile against the remaining ester, leading to the formation of the dimer (Boc-Pro-NH-NH-Pro-Boc), which is difficult to separate.

-

-

Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC (EtOAc/Hexane). The hydrazide is significantly more polar than the ester.

-

Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess hydrazine.

-

Purification: Dissolve the residue in EtOAc and wash with water (to remove residual hydrazine). Dry over Na₂SO₄ and concentrate. Recrystallization from EtOAc/Hexane is preferred over column chromatography to avoid hydrazide absorption on silica.

Visual Workflow: Synthesis & QC

Figure 1: Synthetic workflow emphasizing the requirement for excess hydrazine to suppress dimerization.

Mechanistic Utility: Peptide Hydrazide Ligation (PHL)

The primary value of Boc-Pro-NHNH₂ lies in its role as a stable precursor for Native Chemical Ligation (NCL) . Unlike thioesters, which can hydrolyze or undergo transthioesterification during storage, hydrazides are shelf-stable. They are activated only when needed via the Liu Method (oxidation to azide).

The Activation Mechanism

-

Oxidation: The hydrazide is treated with NaNO₂ in acidic buffer, converting it to an Acyl Azide (-CON₃).

-

Thiolysis: An exogenous thiol (e.g., MPAA) attacks the acyl azide, displacing the azide group to form a Thioester in situ.

-

Ligation: The N-terminal cysteine of the coupling partner attacks the thioester, followed by an S-to-N acyl shift to form a native peptide bond.

Ligation Protocol (Standard Conditions)

-

Buffer: 6M Gn·HCl, 0.2M Phosphate, pH 3.0.

-

Activation: Cool to -10°C. Add NaNO₂ (10 equiv). Stir 20 min.

-

Thiolysis: Adjust pH to 5.0–6.0. Add MPAA (200 mM).

-

Coupling: Add Cys-peptide. Adjust pH to 7.0.

Visual Mechanism: Hydrazide Activation

Figure 2: The "Liu Method" pathway converting the stable hydrazide into a reactive thioester for peptide ligation.

Organocatalytic Applications

Beyond peptide synthesis, Boc-Pro-NHNH₂ serves as a chiral scaffold in asymmetric organocatalysis. The pyrrolidine ring provides the steric constraint necessary for stereocontrol, while the hydrazide moiety can participate in hydrogen bonding or form transient imines/hydrazones with carbonyl substrates.

-

Asymmetric Aldol Reactions: Proline hydrazides act as bifunctional catalysts. The secondary amine of the pyrrolidine (if Boc is removed) or the hydrazide NH groups can activate aldehydes via enamine formation, while the hydrazide moiety directs the incoming electrophile via H-bonding.

-

Green Chemistry: These reactions often proceed in aqueous media or without solvent (solvent-free ball milling), aligning with green chemistry principles.

Quality Control & Storage

To ensure experimental reproducibility, the following QC parameters are mandatory:

-

NMR Verification:

-

¹H NMR (DMSO-d₆): Look for the Boc singlet (~1.4 ppm), the pyrrolidine ring protons (1.7–2.2 ppm, 3.2–3.4 ppm), and the distinct hydrazide protons (broad singlets around 4.0–9.0 ppm depending on solvent/exchange).

-

-

TLC Monitoring:

-

Stain: Ninhydrin (turns red/brown) or PMA.

-

Note: Hydrazides can sometimes streak on silica due to their polarity and basicity.

-

-

Storage:

-

Store at -20°C .

-

Container must be tightly sealed and preferably under inert gas (Argon/Nitrogen) to prevent oxidation to the diimide or hydrolysis.

-

References

-

Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols.

-

Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition.

-

Ragnarsson, U., et al. (1973). Tert-Butoxycarbonyl-L-Proline: Synthesis and Properties. Organic Syntheses. (Note: Describes the Boc-Proline precursor synthesis).

-

PubChem Compound Summary. (2024). Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.[3][4] National Center for Biotechnology Information.

Sources

Technical Monograph: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Advanced Applications in Peptide Ligation and Heterocyclic Chemistry

Executive Summary

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate , commonly known as Boc-L-proline hydrazide (Boc-Pro-NHNH₂), is a pivotal chiral intermediate in modern organic synthesis and drug discovery.[1] Its structural duality—combining a protected pyrrolidine ring (a "privileged scaffold" in medicinal chemistry) with a reactive hydrazide tail—makes it indispensable for two high-value workflows: Native Chemical Ligation (NCL) of proteins and the synthesis of bioactive 1,3,4-oxadiazoles .

This guide synthesizes the chemical logic, manufacturing protocols, and downstream applications of Boc-Pro-NHNH₂, designed for researchers requiring high-fidelity execution in the lab.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Boc-Pro-NHNH₂ exists as a stable, white to off-white crystalline solid. It retains the

| Property | Specification |

| IUPAC Name | tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |

| Common Name | Boc-L-proline hydrazide; Boc-Pro-NHNH₂ |

| CAS Number | 359803-43-3 (L-isomer) |

| Molecular Formula | C₁₀H₁₉N₃O₃ |

| Molecular Weight | 229.28 g/mol |

| Physical State | White crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, DCM; Sparingly soluble in water |

| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid) |

| Storage | 2–8°C, Desiccated (Hygroscopic) |

Synthesis & Manufacturing Logic

The synthesis of Boc-Pro-NHNH₂ follows a nucleophilic acyl substitution pathway. The choice of the methyl ester (Boc-Pro-OMe) over the acid chloride prevents racemization at the

Core Reaction Pathway

The reaction involves the hydrazinolysis of an ester. Hydrazine hydrate acts as a potent alpha-effect nucleophile, displacing the methoxy group.

Figure 1: Synthetic pathway for Boc-Pro-NHNH₂ via hydrazinolysis of methyl ester.

Experimental Protocol: Synthesis of Boc-Pro-NHNH₂

Self-Validating Step: Monitor disappearance of the ester spot (Rf ~0.6 in 5% MeOH/DCM) and appearance of the hydrazide (Rf ~0.3, stains with ninhydrin).

-

Reagents:

-

Boc-L-Proline Methyl Ester (1.0 eq)

-

Hydrazine Hydrate (80% or 98%, 5.0–10.0 eq)

-

Methanol (Grade: HPLC, Solvent volume: 5 mL per g of substrate)

-

-

Procedure:

-

Dissolve Boc-Pro-OMe in Methanol at room temperature (25°C).

-

Add Hydrazine Hydrate dropwise. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Stir at room temperature for 12–16 hours.

-

Work-up: Concentrate in vacuo to remove MeOH and excess hydrazine.

-

Purification: Dissolve residue in DCM, wash with brine (do NOT use acid, as it removes the Boc group). Dry over Na₂SO₄. Recrystallize from EtOAc/Hexanes if necessary.

-

-

Yield Expectation: >90%.

Applications in Drug Discovery & Proteomics

A. Native Chemical Ligation (The "Liu Method")

Peptide hydrazides have revolutionized protein synthesis. Unlike fragile thioesters, hydrazides are stable during Solid Phase Peptide Synthesis (SPPS). They act as "crypto-thioesters."

Mechanism:

-

Activation: The unreactive hydrazide is oxidized (using NaNO₂ or Acetylacetone) to an acyl azide or acyl pyrazole.

-

Thiolysis: An aryl thiol displaces the azide, forming a reactive thioester in situ.

-

Ligation: The N-terminal cysteine of Fragment B attacks the thioester, forming a native peptide bond.

Figure 2: Activation workflow for Native Chemical Ligation using Peptide Hydrazides.

B. Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere for amide bonds and carboxylates, improving metabolic stability and lipophilicity. Boc-Pro-NHNH₂ is the obligate precursor.

-

Reaction: Boc-Pro-NHNH₂ + R-COOH (with POCl₃)

2-(Boc-Pro)-5-R-1,3,4-oxadiazole. -

Utility: Creating peptidomimetics that resist proteolytic degradation.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized material must meet these spectral criteria.

| Technique | Expected Signal (in CDCl₃ or DMSO-d₆) | Interpretation |

| ¹H NMR | Boc tert-butyl group. | |

| Hydrazide -NH- proton (Exchangeable). | ||

| Hydrazide -NH₂ protons. | ||

| ¹³C NMR | Boc methyls and quaternary carbon. | |

| Carbonyl (Hydrazide). | ||

| Carbonyl (Carbamate/Boc). | ||

| Mass Spec | [M+H]⁺ = 230.3 | ESI-MS positive mode. |

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Hydrazine Residues: Hydrazine hydrate is a known carcinogen and potent reducing agent. Ensure the final product is rigorously dried and washed to remove trace free hydrazine.

-

Incompatibility: Avoid strong acids (TFA, HCl) unless deprotection is intended. Avoid strong oxidizers (converts hydrazide to azide/diimide).

References

-

Preparation of Peptide Hydrazides: Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[2] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[2][3] Nature Protocols, 8(12), 2483–2495.

-

Native Chemical Ligation Mechanism: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[2][3][4] Angewandte Chemie International Edition, 50(33), 7645-7649.

-

1,3,4-Oxadiazole Synthesis: Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.

-

Physical Properties & Safety: PubChem Compound Summary for CID 50986440, tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.[5]

Sources

- 1. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

A Versatile Scaffold for Peptide Ligation and Asymmetric Synthesis

Executive Summary & Compound Profile

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate , commonly referred to as Boc-L-Proline Hydrazide , is a pivotal intermediate in modern organic chemistry. Its primary utility lies in peptide therapeutics , where it serves as a stable, storable precursor for C-terminal activation via the hydrazide ligation method. Unlike unstable thioesters, the hydrazide moiety is robust during solid-phase peptide synthesis (SPPS) and purification, yet can be chemoselectively activated to form acyl azides for native chemical ligation (NCL).

Beyond peptide chemistry, this scaffold functions as a chiral building block in the synthesis of 1,3,4-oxadiazole heterocycles and finds utility in organocatalysis as a chiral auxiliary.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |

| Common Name | Boc-L-Pro-NHNH₂; Boc-Proline hydrazide |

| CAS Number | 359803-43-3 (L-isomer) |

| Molecular Formula | C₁₀H₁₉N₃O₃ |

| Molecular Weight | 229.28 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 108–112 °C |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

| pKa (Hydrazide) | ~3.5 (Conjugate acid) |

Synthesis Protocol: Hydrazinolysis of Boc-Proline Esters

The most reliable route to high-purity Boc-Pro-NHNH₂ is the direct hydrazinolysis of N-Boc-L-proline methyl ester. This method avoids the racemization often seen when activating the free acid with coupling reagents.

Reagents & Materials

-

Starting Material: N-Boc-L-proline methyl ester (Boc-Pro-OMe).

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O, 80% or 98%).

-

Solvent: Methanol (MeOH), anhydrous.

-

Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Pro-OMe (10.0 mmol) in MeOH (30 mL).

-

Hydrazine Addition: Add Hydrazine hydrate (50.0 mmol, 5 equivalents) dropwise at 0 °C.

-

Scientific Rationale: A large excess of hydrazine is critical to prevent the formation of the dimer (Boc-Pro-NH-NH-Pro-Boc).

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The ester spot (high R_f) should disappear, replaced by the hydrazide (lower R_f).

-

-

Concentration: Evaporate the solvent and excess hydrazine under reduced pressure (rotary evaporator).

-

Caution: Use a high-efficiency trap; hydrazine is toxic.

-

-

Extraction: Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Note: The product is moderately amphiphilic; avoid excessive washing which may reduce yield.

-

-

Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

-

Purification: Recrystallize from EtOAc/Hexanes if necessary to obtain white crystals.

Workflow Visualization

Figure 1: Synthetic pathway for the conversion of proline ester to proline hydrazide.

Application: Peptide Hydrazide Ligation[9]

The primary application of this scaffold in drug discovery is Peptide Hydrazide Ligation . This technique allows for the convergent synthesis of proteins by coupling two unprotected peptide segments.

Mechanism of Action

The Boc-Pro-NHNH₂ moiety acts as a "cryptic" thioester. It is stable during synthesis but can be activated oxidatively to form an acyl azide.

-

Activation: The hydrazide is treated with Sodium Nitrite (NaNO₂) in acidic buffer (pH 3–4) at -10 °C. This converts the hydrazide (-CONHNH₂) into an Acyl Azide (-CON₃).

-

Thiolysis: An aryl thiol (e.g., 4-mercaptophenylacetic acid, MPAA) displaces the azide, generating a reactive Thioester in situ.

-

Ligation: The N-terminal cysteine of the second peptide fragment attacks the thioester (Native Chemical Ligation), forming a native amide bond.[1][2]

Ligation Pathway Diagram

Figure 2: Mechanism of hydrazide-based native chemical ligation.

Analytical Characterization

To ensure the integrity of the scaffold before use in ligation or catalysis, the following analytical benchmarks must be met.

| Technique | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | δ 1.38 (s, 9H, Boc); δ 4.05 (m, 1H, α-CH); δ 8.80 (br s, 1H, NH); δ 4.15 (br s, 2H, NH₂). |

| IR Spectroscopy | 1690 cm⁻¹ (Boc Carbonyl); 1660 cm⁻¹ (Hydrazide Carbonyl); 3300 cm⁻¹ (N-H stretch). Absence of ester peak at 1740 cm⁻¹. |

| Mass Spectrometry | ESI-MS: [M+H]⁺ = 230.15 m/z ; [M+Na]⁺ = 252.13 m/z . |

| HPLC Purity | >98% (210 nm). Impurities often include the cyclic di-proline hydrazide. |

Storage and Safety Guidelines

Stability & Storage[11]

-

Hygroscopicity: The hydrazide is moderately hygroscopic. Store in a desiccator.

-

Temperature: Stable at room temperature for months; store at -20 °C for long-term archiving to prevent slow oxidation.

-

Light: Protect from direct light, which can accelerate hydrazide decomposition.

Safety Hazards (GHS)

-

Signal Word: Warning.

-

Hazard Statements:

-

Handling: Always perform hydrazinolysis in a fume hood. Hydrazine hydrate is a known carcinogen and potent skin sensitizer. Ensure all glassware contacting hydrazine is bleached (oxidized) before removal from the hood.

References

-

Preparation of Peptide Hydrazides: Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495. [Link]

-

Hydrazide Ligation Mechanism: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. [Link]

-

General Properties and CAS Data: PubChem Compound Summary for CID 50986440, tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. [Link]

-

Organocatalysis Applications: List, B. (2002).[4] Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. (Contextual reference for Proline scaffold utility). [Link]

Sources

- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

Technical Guide: Safety & Handling of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Executive Summary & Chemical Identity

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-L-Pro-NHNH₂ or Boc-Proline Hydrazide ) is a critical chiral building block in peptidomimetic drug design and organocatalysis. While the tert-butoxycarbonyl (Boc) group provides steric bulk and acid-labile protection, the hydrazide moiety introduces specific nucleophilic reactivity and thermal instability risks that are often underestimated in routine laboratory settings.

This guide provides a self-validating framework for the safe storage, handling, and application of this reagent, moving beyond generic MSDS data to address the specific operational hazards encountered in drug development workflows.

Physicochemical Profile[1]

| Parameter | Specification |

| CAS Number | 359803-43-3 (L-isomer specific) |

| Formula | C₁₀H₁₉N₃O₃ |

| Molecular Weight | 229.28 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DCM, DMF; sparingly soluble in water. |

| Melting Point | 108–112 °C (Decomposition risk near melt) |

| pKa | ~3.5 (Hydrazide conjugate acid) |

Hazard Architecture & Toxicology

While often classified merely as an "Irritant" in commercial Safety Data Sheets (SDS), the functional groups present dictate a more rigorous safety approach.

The "Hidden" Hazards

-

Sensitization Potential: Hydrazides are structural alerts for skin and respiratory sensitization. Repeated exposure, even at low levels, can induce allergic contact dermatitis.

-

Thermal Instability: The N-N bond is weaker than C-C or C-N bonds. Heating Boc-Pro-NHNH₂ near its melting point can trigger disproportionation or decomposition, releasing nitrogen gas and potentially isocyanates.

-

Redox Reactivity: As a reducing agent, it is incompatible with strong oxidizers (e.g., permanganates, peroxides), creating a fire/explosion risk.

GHS Classification Matrix

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H317: May cause an allergic skin reaction (Precautionary assignment based on hydrazide class).

Storage & Stability Protocol

To maintain reagent integrity and prevent "silent" degradation (where the compound looks pure but has lost enantiomeric excess or formed dimers), follow this protocol:

-

Temperature: Store at 2°C to 8°C . Long-term storage at -20°C is preferred for high-purity stocks (>10g).

-

Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen). Moisture hydrolysis can cleave the Boc group over time if trace acid is present.

-

Container: Amber glass to prevent photo-oxidation of the hydrazide tail.

Operational Handling: The "Self-Validating" Workflow

This section outlines a handling workflow designed to validate safety at every step.

Engineering Controls & PPE

-

Primary Barrier: All weighing and transfer must occur inside a certified Chemical Fume Hood.

-

Glove Permeation: Use Nitrile (double-gloved) . Latex is permeable to many organic hydrazides.

-

Respiratory: If handling >50g outside a hood (not recommended), a P100/OV cartridge respirator is mandatory.

Handling Lifecycle Diagram

The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop/Go" validation points.

Figure 1: Operational lifecycle of Boc-Pro-NHNH₂ showing critical inspection and disposal nodes.

Critical Application: Conversion to Acyl Azide (Curtius Strategy)

The most common high-value application of Boc-Pro-NHNH₂ in drug development is its conversion to an acyl azide for peptide coupling or Curtius rearrangement. This process generates explosive intermediates and requires a strict, self-validating protocol.

The Risk

The transformation involves reacting the hydrazide with Nitrous Acid (HONO) to form the acyl azide (

The Protocol

Objective: Convert Boc-Pro-NHNH₂ to Boc-Pro-N₃ in situ without isolation.

Step-by-Step Methodology:

-

Dissolution (T=0): Dissolve Boc-Pro-NHNH₂ (1.0 eq) in DMF/THF at -20°C .

-

Validation: Ensure solution is clear. Turbidity implies impurity.

-

-

Acidification: Add HCl (in dioxane or aqueous, 2.5 eq).

-

Safety Note: Exotherm risk. Add dropwise.

-

-

Nitrosylation (The Critical Step): Add tert-butyl nitrite (or NaNO₂/water) (1.1 eq) slowly.

-

Validation (Starch-Iodide): After 15 mins, spot an aliquot on starch-iodide paper. Blue/Black = Excess Nitrite (Reaction Active). No Color = Add more nitrite.

-

-

Coupling/Rearrangement: Add the nucleophile (amine for coupling) or heat (for Curtius) only after confirming azide formation via TLC (Rf shift) or LCMS (Mass shift: M+41 to M+26 is typical for Hydrazide -> Azide transition, though azides fly poorly).

-

Quenching: Quench excess azide with aqueous Bisulfite before disposal.

Reaction Pathway Visualization

Figure 2: Mechanistic pathway highlighting the high-risk Acyl Azide intermediate node.

Emergency Response

In the event of exposure or spill, the "read-across" toxicology from hydrazine derivatives applies.

-

Skin Contact: Immediately wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is superior for solubilizing lipophilic hydrazides.

-

Eye Contact: Irrigate for 15 minutes. Seek ophthalmological review; hydrazines can cause corneal opacity.

-

Spill Cleanup:

-

Do not sweep (dust generation).

-

Wet with water/surfactant.

-

Treat spill area with dilute hypochlorite (bleach) to oxidize the hydrazide residue before final wipe down (ensure ventilation as this may release chloramines).

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50986440, tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011).Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Context on Azide/Hydrazide coupling safety).

- Occupational Safety and Health Administration (OSHA).Guidance on Hydrazine and Derivatives. (General handling standards for sensitizing hydrazines).

Technical Monograph: Solvation Dynamics and Applications of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

[1][2][3]

CAS: 21685-47-2 (L-isomer) | Formula: C₁₀H₁₉N₃O₃ | MW: 229.28 g/mol Synonyms: Boc-L-proline hydrazide; Boc-Pro-NHNH₂[1][2]

Executive Summary

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂) is a critical chiral intermediate used primarily in peptide synthesis and medicinal chemistry.[3][1][2] Its structural dualism—comprising a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar, nucleophilic hydrazide moiety—dictates its unique solubility profile.[3][1][2]

This guide provides a technical analysis of its solvation properties, enabling researchers to optimize reaction conditions for Native Chemical Ligation (NCL) , aldehyde generation, and organocatalytic scaffolds. The protocols detailed below rely on solubility differentials to achieve high-purity isolation without chromatography.

Physicochemical Solubility Profile

The solubility of Boc-Pro-NHNH₂ is governed by the competition between the hydrophobic Boc-pyrrolidine core and the hydrogen-bond-donating hydrazide tail.[1][2]

Quantitative & Qualitative Solubility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Preferred for reactions involving nucleophilic attack or coupling.[3][1][2] |

| Chlorinated | DCM, Chloroform | High | Standard solvent for synthesis and initial extraction.[3][2][4] |

| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Critical: The primary solvent for extractive workup.[1][2] The molecule partitions here vs. water.[3][1][2][5][6] |

| Alcohols | Methanol, Ethanol | Moderate | Used for recrystallization (often mixed with ether/hexane).[3][1][2] |

| Ethers | Diethyl Ether, MTBE | Low | Used as an anti-solvent to induce precipitation or trituration.[3][1][2] |

| Alkanes | Hexanes, Pentane | Insoluble | Used to wash away non-polar impurities or force crystallization.[3][2] |

| Aqueous | Water | Low/Sparingly | Critical: Insoluble enough to allow aqueous washing of the organic layer to remove excess hydrazine.[3][1][2] |

Thermal Properties[1][2][3][7][8]

Solubility-Driven Experimental Protocols

The following workflows utilize the solubility differences outlined above to create a self-validating purification system.

Protocol A: Synthesis & Purification (Chromatography-Free)

Objective: Synthesize Boc-Pro-NHNH₂ from Boc-Pro-OMe (Methyl ester) and isolate via solubility partitioning.

-

Reaction: Dissolve Boc-Pro-OMe (1.0 eq) in Methanol (MeOH) . Add Hydrazine Hydrate (excess, ~5-10 eq) to drive equilibrium.[1][2] Stir at Room Temperature (RT) for 12–24 hours.

-

Concentration: Evaporate MeOH under reduced pressure. The residue contains the product and excess hydrazine.[1][2]

-

Partitioning (The Critical Step):

-

Isolation: Dry the EtOAc layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Crystallization: If the product is an oil, add a small volume of Diethyl Ether or Hexane and scratch the flask or sonicate.[3][1][2] Cool to 4°C to induce precipitation.[1][2]

Protocol B: Solvation for Peptide Ligation (Native Chemical Ligation)

When using Boc-Pro-NHNH₂ as a precursor for peptide hydrazides in NCL:

-

Activation Solvent: Use DMF or DMSO .[1][2] The hydrazide must be fully solvated to react with NaNO₂ (to form the azide) or acetyl acetone.[1][2]

-

Avoid: Do not use protic solvents (MeOH/EtOH) during the activation step, as they can interfere with the formation of the sensitive acyl azide intermediate.[3][1]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection during the workup of Boc-Pro-NHNH₂.

Figure 1: Solubility-driven purification logic. The hydrophobicity of the Boc group allows the product to be retained in Ethyl Acetate while hydrophilic impurities are washed away.

Storage & Stability

-

Hygroscopicity: The hydrazide moiety can be hygroscopic.[3][1][2] Store in a desiccator.

-

Oxidation: Hydrazides are prone to oxidation over time.[3][1][2] Store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

-

Solvent Traces: Ensure complete removal of chlorinated solvents (DCM) before storage, as residual acid traces can deprotect the Boc group (remove the tert-butyl carbamate).[3][1][2]

References

-

Sigma-Aldrich. Boc-L-Proline Product Information & SDS.[3][1][2] (Data on Boc-Pro-OH solubility profile used as lipophilic baseline).[3][1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70679045, tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.[3][1][2] Retrieved January 29, 2026.[1][2]

-

ChemicalBook. Boc-L-Proline Hydrazide Properties and Melting Point Data.

-

Organic Syntheses. General Procedures for Boc-Amino Acid Derivatives and Solubility in Organic Solvents. (Provides foundational solubility logic for Boc-Proline derivatives).

Sources

- 1. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | C10H18N4O2 | CID 23520181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BOC-L-Proline | 15761-39-4 [chemicalbook.com]

- 4. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Technical Guide: Chemical Stability of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

[1][2]

Executive Summary

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS: 359803-43-3 / 229.28 g/mol ) is a bifunctional building block containing an acid-labile Boc-protecting group and a nucleophilic hydrazide moiety.[1][2] Its stability profile is defined by two competing sensitivities: the susceptibility of the carbamate (Boc) to acidic hydrolysis and the susceptibility of the hydrazide to oxidative degradation and acylation.

Core Stability Directive: The molecule is stable as a solid when stored at -20°C under inert atmosphere (Argon/Nitrogen) .[1][2] In solution, it is prone to oxidation (air) and hydrolysis (acid).[2] Researchers must avoid protic acids during handling to prevent premature Boc-deprotection and must exclude strong oxidants to prevent conversion to azo species.[1][2]

Physicochemical Profile

| Property | Description |

| IUPAC Name | tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |

| Common Names | Boc-L-proline hydrazide; Boc-Pro-NHNH₂ |

| Molecular Formula | C₁₀H₁₉N₃O₃ |

| Molecular Weight | 229.28 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, DCM; Sparingly soluble in water/ether.[1][2][3] |

| pKa (Predicted) | ~11.5 (Hydrazide NH₂), ~3.5 (Hydrazide NH - acidic in DMSO) |

Stability Mechanisms & Degradation Pathways

Acid-Catalyzed Hydrolysis (Boc Cleavage)

The tert-butyl carbamate (Boc) group is designed to be acid-labile.[1][2] Exposure to strong acids (TFA, HCl, HBr) or even weak acids in protic solvents over time will cleave the Boc group, yielding the free proline hydrazide salt and isobutylene/CO₂.

-

Critical Threshold: pH < 4.0 initiates rapid degradation.[2]

-

Mechanism: Protonation of the carbamate carbonyl oxygen

cleavage of t-butyl cation

Oxidative Instability (Hydrazide)

The hydrazide group (-CONHNH₂) is a reducing agent.[1][2] Upon exposure to atmospheric oxygen, especially in solution or in the presence of trace metal ions (Cu²⁺, Fe³⁺), it can oxidize to the diimide or azo species, which may further decompose or oligomerize.

-

Indicator: Yellowing of the white solid or solution.

Thermal Instability & Racemization

While generally stable at room temperature as a solid, the proline

-

Strong Basic Conditions: Abstraction of the

-proton.[1][2] -

High Thermal Stress: (>80°C) during drying or rotary evaporation.[2]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes:

Figure 1: Primary chemical degradation pathways for Boc-Pro-NHNH₂.[1][2]

Experimental Protocols

Stability-Indicating HPLC Method

To quantify purity and detect degradation products (free proline hydrazide or oxidized species), use the following Reverse-Phase HPLC method.

System: Agilent 1100/1200 or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

-

A: 0.1% Formic Acid in Water (Do not use TFA if analyzing Boc-stability in-situ).[1][2]

-

B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

| Time (min) | % Buffer B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 5 | 1.0 |

| 10.0 | 95 | 1.0 |

| 12.0 | 95 | 1.0 |

| 12.1 | 5 | 1.0 |

Detection: UV at 210 nm (amide bond) and 254 nm (impurities).[2] Sample Prep: Dissolve 1 mg/mL in MeOH. Inject 5-10 µL.

Synthesis & Purification (Minimizing Degradation)

Context: Synthesis typically involves reacting Boc-Pro-OMe with Hydrazine Hydrate.[1][2]

-

Reaction: Dissolve Boc-Pro-OMe in MeOH. Add Hydrazine Hydrate (5-10 eq) dropwise at 0°C to prevent exotherm-induced racemization.[1][2] Stir at RT.

-

Work-up (Critical Step):

-

Do NOT use acidic washes (e.g., HCl or Citric Acid) to remove excess hydrazine, as this risks Boc cleavage.

-

Protocol: Evaporate solvent/excess hydrazine under high vacuum (< 40°C).[2] Azeotrope with toluene or ethanol to remove trace hydrazine.[2]

-

Purification: Recrystallization from EtOAc/Hexanes is preferred over silica chromatography (silica is slightly acidic and can degrade the hydrazide).

-

Storage & Handling Protocol

Stability Testing Workflow

The following workflow ensures the material is qualified for use in sensitive applications (e.g., GMP peptide synthesis).

Figure 2: Quality control and stability testing decision matrix.

References

-

PubChem. (2025).[2][5] Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Compound).[1][2][6] National Library of Medicine.[2][7] [Link][2]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General reference for Boc stability mechanics).

-

Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[2] Tetrahedron, 60(11), 2447-2467.[2] (Context on hydrazide reactivity).

Sources

- 1. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2013180197A1 - NOVEL β-LACTAMASE INHIBITOR AND METHOD FOR PRODUCING SAME - Google Patents [patents.google.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 359803-43-3|tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in Asymmetric Synthesis and Peptide Ligation

This Application Note is designed for researchers in medicinal chemistry and asymmetric catalysis. It details the utility of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-L-Proline Hydrazide ) as a high-value chiral scaffold.

Executive Summary

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS: 359803-43-3) is a stable, orthogonally protected derivative of L-proline.[1] In the field of asymmetric synthesis, it serves as a critical "gateway intermediate." It is rarely the final active catalyst itself; rather, it is the essential precursor for generating bifunctional organocatalysts (such as prolinamide-thioureas) and is a strategic C-terminal handle for racemization-free peptide ligation .

This guide covers three core workflows:

-

Catalyst Synthesis: Derivatization into chiral thioureas for asymmetric Michael additions.

-

Peptide Chemistry: Usage in hydrazine-based native chemical ligation (NCL).

-

Heterocycle Synthesis: Precursor to chiral 1,3,4-oxadiazoles.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |

| Common Name | Boc-L-Proline Hydrazide; Boc-Pro-NHNH₂ |

| Molecular Weight | 229.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DCM, DMF; slightly soluble in water |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen recommended) |

| Stability | Stable under standard conditions; avoid strong acids (removes Boc) and oxidants (oxidizes hydrazide) |

Core Application 1: Synthesis of Bifunctional Organocatalysts

The primary utility of Boc-Pro-NHNH₂ in asymmetric synthesis is its conversion into bifunctional thiourea catalysts . These catalysts mimic enzymes by activating both the nucleophile (via the pyrrolidine amine) and the electrophile (via the thiourea H-bonds).

Mechanism of Action (Derived Catalyst)

Upon deprotection, the pyrrolidine nitrogen forms an enamine with a ketone donor. Simultaneously, the thiourea moiety (derived from the hydrazide) hydrogen-bonds to a nitroolefin acceptor. This dual activation ensures high stereocontrol.

Workflow Diagram: Catalyst Generation & Mechanism

Figure 1: Workflow for converting the Boc-Pro-NHNH₂ scaffold into an active bifunctional organocatalyst.

Experimental Protocol: Synthesis of Prolinamide-Thiourea Catalyst

Objective: Synthesis of N-((1S,2S)-2-aminocyclohexyl)-2-(pyrrolidin-2-yl)hydrazine-1-carbothioamide derivatives.

-

Coupling Reaction:

-

Dissolve Boc-Pro-NHNH₂ (1.0 equiv) in dry THF (0.1 M).

-

Add the desired Isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) (1.0 equiv).

-

Stir at room temperature for 12–24 hours under Argon. Monitor by TLC (EtOAc/Hexane).

-

Workup: Concentrate in vacuo. Purify via flash chromatography (SiO₂) to obtain the Boc-protected thiourea.

-

-

Deprotection (Activation):

-

Dissolve the intermediate in DCM (0.1 M).

-

Add TFA (Trifluoroacetic acid) dropwise (20% v/v final concentration).

-

Stir for 1–2 hours at 0°C to RT.

-

Neutralization: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x).

-

Purification: Dry over Na₂SO₄ and concentrate. The free amine catalyst is often used immediately or stored as a TFA salt (if stable).

-

Validation Data (Representative):

| Substrate (Ketone) | Electrophile (Nitroolefin) | Yield (%) | ee (%) | dr |

|---|

| Cyclohexanone |

Core Application 2: Peptide Hydrazide Ligation

In peptide synthesis, the Boc-Pro-NHNH₂ motif is crucial for Hydrazide-Based Ligation . Unlike standard esters, the hydrazide is stable to standard SPPS (Solid Phase Peptide Synthesis) conditions but can be selectively activated to an azide for coupling.

Why use this for Proline? C-terminal Proline is prone to racemization during standard coupling due to oxazolone formation. The hydrazide route (via azide) proceeds through a Curtius-like rearrangement pathway that suppresses racemization, preserving the chiral integrity of the L-Proline.

Protocol: Oxidative Activation and Coupling

-

Peptide Assembly: Synthesize the peptide segment ending with Boc-Pro-NHNH₂.

-

Activation (Azide Formation):

-

Ligation:

-

Add the N-terminal fragment (nucleophile) containing a thiol (e.g., Cys-peptide) or free amine.

-

Adjust pH to 7.0 with DIEA/Thiophenol.

-

Reaction proceeds via S-to-N acyl shift (if Cys is present) or direct amidation.

-

Core Application 3: Synthesis of Chiral 1,3,4-Oxadiazoles

Boc-Pro-NHNH₂ is a precursor for chiral 1,3,4-oxadiazoles, which are pharmacophores in various antimicrobial and anticancer drugs.

Synthetic Pathway

Figure 2: Cyclization pathway to retain L-proline chirality in heterocyclic scaffolds.

Critical Note on Chirality: Traditional cyclization using POCl₃/heat can cause racemization at the Proline

References

-

Organocatalysis Review: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

-

Thiourea Catalysts: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea. Journal of the American Chemical Society, 125(42), 12672-12673. Link

-

Peptide Hydrazide Ligation: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link

-

Proline Hydrazide Synthesis: Zhang, S., et al. (2015). Efficient synthesis of N-protected amino acid hydrazides. Synthetic Communications, 45(9), 1100-1108. Link

Sources

- 1. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. CN102911084A - Preparation method of tert-butyl carbazate - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

Experimental Protocol for the Utilization of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Application Notes & Protocols

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the practical applications and experimental protocols for tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. This versatile building block, often referred to as Boc-L-proline hydrazide, is a key intermediate in the synthesis of a wide array of biologically active molecules, including peptidomimetics and heterocyclic compounds.[1][2] This guide will detail its chemical properties, primary applications, and provide step-by-step protocols for its use in common synthetic transformations, with a focus on ensuring experimental success and reproducibility.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a bifunctional molecule incorporating a pyrrolidine ring, a common scaffold in numerous pharmaceuticals, and a Boc-protected hydrazine moiety.[3] The pyrrolidine ring provides a rigid, three-dimensional structure that can advantageously orient substituents in pharmacophore space.[3] The hydrazine group is a versatile functional handle for a variety of chemical transformations, most notably the formation of hydrazones and the construction of various nitrogen-containing heterocycles.[4][5][6]

The tert-butyloxycarbonyl (Boc) protecting group is crucial for the compound's utility. It masks the reactivity of the hydrazine nitrogen, allowing for selective transformations at other positions of the molecule and preventing unwanted side reactions.[7][8] The Boc group is stable under a range of conditions but can be readily removed under acidic conditions, providing a convenient deprotection strategy.[9]

Core Applications in Drug Discovery and Development

The unique structural features of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate make it a valuable tool in the synthesis of novel therapeutic agents.

-

Peptidomimetics: The pyrrolidine core serves as a constrained amino acid surrogate, enabling the synthesis of peptidomimetics with enhanced metabolic stability and defined secondary structures.[1][2] The hydrazine functionality can be used to introduce further diversity or to cyclize peptide chains.

-

Heterocyclic Synthesis: Hydrazides are key precursors for the synthesis of a wide variety of five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.[4] These heterocyclic motifs are prevalent in many approved drugs.[10]

-

Linker Chemistry: In the field of bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs), the hydrazide can be used to form acid-labile hydrazone linkages for the controlled release of payloads.[9]

Physicochemical Properties & Handling

A summary of the key physicochemical properties of Boc-L-proline, the precursor to the hydrazide, is provided below. The hydrazide derivative will have similar solubility and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C10H17NO4 (for Boc-L-proline) | [11] |

| Molecular Weight | 215.25 g/mol (for Boc-L-proline) | [11] |

| Appearance | White to off-white powder or crystalline powder | [12] |

| Melting Point | 133-135 °C (for Boc-L-proline) | [11][13] |

| Solubility | Soluble in acetic acid | [11][13] |

| Storage | Store at 0 - 8 °C | [12] |

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

-

Avoid inhalation of dust and contact with skin and eyes.[15][16] In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[14][17]

-

For detailed safety information, consult the Safety Data Sheet (SDS).[14][15][16][17]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the title compound from its corresponding carboxylic acid and its subsequent use in a representative coupling reaction.

Protocol 1: Synthesis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

This protocol describes the conversion of Boc-L-proline to its corresponding hydrazide using a carbodiimide-mediated coupling reaction. This method is generally preferred over direct hydrazinolysis of esters to avoid harsh reaction conditions and potential side reactions.[18]

Workflow Diagram:

Caption: Synthesis of the target hydrazide from Boc-L-proline.

Materials:

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)[18]

-

Hydrazine hydrate

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-proline (1.0 eq) in anhydrous DCM.

-

Activation: Add HOBt (1.1 eq) to the solution and stir until it dissolves. Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours to ensure complete activation.

-

Hydrazine Addition: In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) in DCM. Cool this solution to 0 °C.

-

Filter the activated acid mixture to remove the DCU precipitate. Add the filtrate dropwise to the cold hydrazine solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, filter off any newly formed DCU. Dilute the filtrate with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

Protocol 2: Hydrazone Formation with an Aldehyde

This protocol outlines a general procedure for the condensation of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with an aldehyde to form a hydrazone. This reaction is a cornerstone of hydrazide chemistry and is widely used in the synthesis of hydrazide-hydrazone derivatives, which exhibit a broad range of biological activities.[5][6]

Reaction Scheme Diagram:

Caption: General scheme for acid-catalyzed hydrazone formation.

Materials:

-

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (from Protocol 1)

-

Aldehyde of choice (e.g., benzaldehyde)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Reagent Addition: Add the aldehyde (1.0-1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In many cases, the product may precipitate out of the solution upon formation.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography if necessary.

Protocol 3: Boc-Deprotection

The removal of the Boc protecting group is a critical step to unmask the hydrazine functionality for further reactions. This is typically achieved under acidic conditions.[9]

Deprotection Workflow:

Caption: Workflow for the acidic removal of the Boc protecting group.

Materials:

-

Boc-protected pyrrolidine hydrazide derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)[9]

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve the Boc-protected hydrazide in DCM in a round-bottom flask.

-

Acid Addition: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at room temperature.[9] The reaction is typically accompanied by the evolution of gas (isobutylene and carbon dioxide).

-

Reaction Monitoring: Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.[9]

-

Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in a suitable organic solvent (e.g., EtOAc) and carefully wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected hydrazide. The product may be a salt (e.g., trifluoroacetate salt) if neutralization is incomplete or omitted.

Troubleshooting and Key Considerations

-

Incomplete Reactions: If coupling reactions (Protocol 4.1) are sluggish, ensure all reagents and solvents are anhydrous. For hydrazone formation (Protocol 4.2), gentle heating may be required for less reactive aldehydes.

-

Side Reactions during Deprotection: During Boc deprotection (Protocol 4.3), sensitive functional groups elsewhere in the molecule may be affected by the strong acid. The choice of deprotection conditions should be tailored to the specific substrate.[9]

-

Purification Challenges: The polarity of hydrazides and their derivatives can vary significantly. A range of eluent systems should be screened for optimal purification by column chromatography.

Conclusion

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a conformationally restricted pyrrolidine core and a synthetically malleable, protected hydrazine moiety provides access to a diverse range of complex molecular architectures. The protocols detailed in this guide are intended to provide a solid foundation for the successful application of this reagent in the synthesis of novel compounds with therapeutic potential.

References

- MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

- Wisdom Library. (2025, March 2). Hydrazide–hydrazone derivatives: Significance and symbolism.

- The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review.

- BenchChem. (2025, December). Application Notes and Protocols for Hydrazide Derivatives in Medicinal Chemistry.

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.

- MDPI. (n.d.). Peptidomimetic-Based Asymmetric Catalysts.

- PMC. (n.d.). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics.

- MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ResearchGate. (2025, August 6). Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group.

- BenchChem. (n.d.). Application Notes and Protocols for Acidic Boc Deprotection of Hydrazide Linkers.

- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.

- PubMed. (1978, April). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling.

- Enamine. (n.d.). Safety Data Sheet.

- Spectrum Chemical. (2015, April 6). SAFETY DATA SHEET.

- TCI Chemicals. (2025, November 3). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). Boc-L-proline.

- ChemBK. (2024, April 9). N-Boc-L-proline.

- ChemicalBook. (n.d.). BOC-L-Proline | 15761-39-4.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. tpcj.org [tpcj.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rjptonline.org [rjptonline.org]

- 11. chembk.com [chembk.com]

- 12. chemimpex.com [chemimpex.com]

- 13. BOC-L-Proline | 15761-39-4 [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. enamine.enamine.net [enamine.enamine.net]

- 18. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in Heterocyclic Synthesis

Abstract & Strategic Value

This guide details the synthesis and application of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly Boc-L-proline hydrazide ; CAS: 359803-43-3). As a chiral building block, this molecule offers a privileged pyrrolidine scaffold essential for drug discovery, particularly in the development of peptidomimetics, antiviral agents (e.g., HCV NS5A inhibitors), and organocatalysts.

The hydrazide functionality serves as a versatile "chiral anchor," enabling the divergent synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles without racemization of the sensitive

Core Synthesis: Preparation of Boc-L-Proline Hydrazide

Objective: Synthesis of high-purity Boc-Pro-NHNH

Reaction Logic

The reaction is a nucleophilic acyl substitution (hydrazinolysis). While standard esters react with hydrazine, the steric bulk of the Boc group and the pyrrolidine ring requires optimized stoichiometry to prevent the formation of the symmetrical dimer (Boc-Pro-NH-NH-Pro-Boc).

Protocol

Reagents:

-

Boc-L-Proline Methyl Ester (1.0 equiv)

-

Hydrazine Hydrate (80% or 98% solution, 5.0 equiv )

-

Methanol (Reagent Grade, 5 mL/mmol)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Proline Methyl Ester (10 g, 43.6 mmol) in Methanol (220 mL).

-

Addition: Add Hydrazine Hydrate (10.9 g, 13.6 mL, 218 mmol) dropwise over 10 minutes at room temperature. Note: Excess hydrazine is critical to drive equilibrium and prevent dimerization.

-

Reaction: Stir the clear solution at room temperature for 16–24 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting ester (high R

) should disappear; the hydrazide appears as a lower R

-

-

Work-up: Concentrate the mixture under reduced pressure to remove methanol and excess hydrazine.

-

Caution: Hydrazine residues are toxic.[1] Use a bleach trap for the rotary evaporator exhaust.

-

-

Purification: Dissolve the residue in DCM (100 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over Na

SO -

Crystallization: Triturate the resulting oil with cold Hexanes/Diethyl Ether (3:1) to induce crystallization. Filter the white solid.[2]

Data Specification (Self-Validating):

| Property | Expected Value | Validation Note |

|---|---|---|

| Appearance | White crystalline solid | Yellowing indicates hydrazine oxidation. |

| Yield | 85–95% | Lower yields suggest dimer formation. |

| Melting Point | 133–135 °C (Lit.) | Sharp range confirms purity. |

|

Application A: Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization

Context: 1,3,4-Oxadiazoles are bioisosteres of amides and esters, improving metabolic stability. This protocol uses an Iodine-mediated oxidative cyclization, avoiding harsh dehydrating agents like POCl

Mechanism & Workflow

The reaction proceeds through an acylhydrazone intermediate, followed by I

Figure 1: Workflow for the conversion of Proline Hydrazide to 1,3,4-Oxadiazoles via Iodine-mediated cyclization.

Protocol

Reagents:

-

Boc-Pro-NHNH

(1.0 equiv) -

Aryl Aldehyde (1.0 equiv)

-

Iodine (I

, 1.1 equiv) -

Potassium Carbonate (K

CO

Step-by-Step:

-

Hydrazone Formation: Reflux Boc-Pro-NHNH

(1 mmol) and Aryl Aldehyde (1 mmol) in Ethanol (5 mL) for 2–4 hours. Evaporate solvent to obtain the crude acylhydrazone. -

Cyclization Setup: Dissolve the crude hydrazone in DMSO (5 mL). Add K

CO -

Reaction: Stir at 80–100 °C for 4–6 hours. The dark color of iodine will fade as it is consumed.

-

Quench: Cool to RT. Add aqueous Na

S -

Extraction: Extract with EtOAc. Wash organic layer with water (critical to remove DMSO) and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Application B: Synthesis of 1,2,4-Triazoles via Isothiocyanates

Context: 1,2,4-Triazoles are key pharmacophores in antifungal and CNS-active drugs. This route introduces a thiol/thione handle for further functionalization.

Mechanism & Workflow

Reaction with an isothiocyanate yields a thiosemicarbazide, which undergoes base-mediated desulfurative cyclization.

Figure 2: Synthesis of 1,2,4-Triazole-3-thiones via thiosemicarbazide intermediate.

Protocol

Reagents:

-

Boc-Pro-NHNH

(1.0 equiv) -

Phenyl Isothiocyanate (1.1 equiv)[1]

-

NaOH (2M aqueous solution)

Step-by-Step:

-

Addition: Dissolve Boc-Pro-NHNH

(1 mmol) in Ethanol (10 mL). Add Phenyl Isothiocyanate (1.1 mmol). -

Reflux 1: Reflux for 2 hours. A solid precipitate (Thiosemicarbazide) often forms.

-

Cyclization: Add 2M NaOH (5 mL) directly to the reaction mixture. Reflux for an additional 4 hours.

-

Work-up: Cool to RT. Acidify with 2M HCl to pH ~3. The triazole-thione usually precipitates.

-

Filtration: Collect the solid by filtration. Recrystallize from Ethanol/Water.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Hydrazide) | Sticky oil, multiple TLC spots | Incomplete reaction or Dimerization | Increase Hydrazine to 5–10 equiv. Ensure dry methanol is used. |

| Racemization | Loss of optical activity | High temperature or strong base | Keep hydrazinolysis at RT. Avoid strong mineral acids during workup. |

| Iodine Persists | Dark purple solution after 6h | Incomplete oxidation | Check pH (must be basic via K |

| DMSO Residue | NMR shows peak at | Poor extraction | Wash EtOAc layer 3x with water or 1x with 10% LiCl solution. |

References

-

Synthesis of 1,3,4-Oxadiazoles: Yu, W., et al. (2013).[3][7] "I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." Journal of Organic Chemistry.

-

Synthesis of 1,2,4-Triazoles: Ghoneim, A. A., & Mohamed, S. A. (2013). "Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate." Oriental Journal of Chemistry.

-

Proline Hydrazide Properties: PubChem Compound Summary for CID 393479027, "tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate".[1]

-

General Hydrazide Synthesis: Zhang, H., et al. (2012). "Preparation method of tert-butyl carbazate." CN102911084A (Patent).

Sources

- 1. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

- 3. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]

- 4. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. N-Boc-L-proline | C10H17NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. rsc.org [rsc.org]

- 7. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

"Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" in solid-phase peptide synthesis

This Application Note and Protocol Guide is structured to provide a rigorous, field-proven methodology for utilizing Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂) in peptide synthesis. This guide addresses the specific challenges of synthesizing C-terminal proline hydrazides—critical intermediates for Native Chemical Ligation (NCL)—and establishes a robust workflow for Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Introduction & Strategic Utility

In the landscape of modern peptide therapeutics, Native Chemical Ligation (NCL) remains the gold standard for assembling large proteins and difficult sequences. A critical requirement for NCL is the peptide hydrazide , a stable precursor that can be activated in situ to a reactive peptide azide (and subsequently a thioester).

However, introducing a C-terminal Proline (Pro) residue as a hydrazide presents unique synthetic challenges:

-

Steric Hindrance: Coupling Proline to a hydrazine-functionalized resin is notoriously slow and low-yielding due to the steric bulk of the pyrrolidine ring and the nucleophile.

-

Racemization Risk: Forcing difficult couplings often leads to C-terminal epimerization.

-

Hydrazinolysis Issues: Cleaving a Pro-ester linkage with hydrazine (hydrazinolysis) is kinetically sluggish compared to other amino acids.

The Solution: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂) serves as a pre-functionalized building block that circumvents these issues. By starting with the hydrazide moiety already formed and chirally pure, researchers can load this unit directly onto a compatible resin, ensuring high fidelity at the critical C-terminus.

Chemical Logic & Mechanism

This protocol utilizes Boc-chemistry SPPS . The building block, Boc-Pro-NHNH₂, is loaded onto a Chloromethyl Polystyrene (Merrifield) resin via nucleophilic displacement. This forms a robust benzyl-hydrazine linkage .

-

Stability: The benzyl-hydrazine bond is stable to the repetitive acidic conditions of Boc deprotection (50% TFA/DCM).

-

Cleavage: The linkage is cleaved by anhydrous Hydrogen Fluoride (HF), releasing the free peptide hydrazide (H-Peptide-Pro-NHNH₂) ready for ligation.

Mechanistic Workflow

The following diagram illustrates the specific pathway from resin loading to NCL activation.

Figure 1: Strategic workflow for utilizing Boc-Pro-NHNH₂ in Boc-SPPS to generate ligation-ready peptide hydrazides.

Detailed Experimental Protocol

Phase A: Resin Loading (The Critical Step)

Objective: Anchor Boc-Pro-NHNH₂ to Merrifield resin via the distal hydrazine nitrogen.

Materials:

-

Resin: Chloromethyl polystyrene (Merrifield) resin (Loading: 0.8–1.2 mmol/g).

-

Reagent: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂).

-

Base: N,N-Diisopropylethylamine (DIEA).

-

Solvent: Anhydrous DMF.

-

Catalyst: Potassium Iodide (KI) - Optional, accelerates displacement.

Step-by-Step:

-

Swelling: Place 1.0 g of Merrifield resin in a synthesis vessel. Swell with DCM (10 mL) for 30 min. Drain and wash with DMF (3 x 10 mL).

-

Reactant Preparation: In a vial, dissolve Boc-Pro-NHNH₂ (3.0 eq relative to resin substitution) in minimal DMF. Add DIEA (4.0 eq).[1]

-

Note: If using KI, add 0.1 eq to the solution.

-

-

Incubation: Heat the reaction vessel to 50°C and agitate for 12–24 hours .

-

Why 50°C? Displacement of the benzylic chloride by the hydrazide is slow at room temperature. Heat ensures efficient loading.

-

-

Capping (Crucial): Drain the resin.[3] Add a solution of Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF. Shake for 30 min at RT.

-

Reason: This blocks any unreacted chloromethyl groups, preventing side reactions during elongation.

-

-

Washing: Wash resin thoroughly: DMF (3x), DCM (3x), MeOH (2x), DCM (3x).

Phase B: Peptide Elongation (Boc-SPPS)

Objective: Build the peptide chain.[4][5][6][7]

Cycle Protocol:

-

Deprotection: Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

-

Chemistry: Removes the N-terminal Boc group. The benzyl-hydrazine linkage remains protonated and stable.

-

-

Wash: DCM (3x), 5% DIEA/DCM (2x) to neutralize.

-

Coupling: Activate next Boc-Amino Acid (3 eq) using HBTU (2.9 eq) / DIEA (6 eq) in DMF. Coupling time: 1 hour.

-

Monitoring: Use Kaiser Test (ninhydrin) for primary amines or Chloranil Test for secondary amines (like Proline).

Phase C: Cleavage & Isolation

Objective: Release the peptide hydrazide.

Standard HF Cleavage:

-

Preparation: Dry the resin under high vacuum overnight.

-

Scavengers: Mix resin with p-cresol (10% v/v) and p-thiocresol (5% v/v) to scavenge carbocations.

-

Reaction: Treat with liquid anhydrous HF at 0°C for 1 hour .

-

Work-up: Evaporate HF under nitrogen stream. Precipitate the crude peptide by adding cold Diethyl Ether .

-

Purification: Dissolve precipitate in 50% Acetonitrile/Water (0.1% TFA) and purify via RP-HPLC.

-

Target Mass: Calculated Mass of Peptide + 32 Da (Hydrazine N₂H₂).

-

Quality Control & Troubleshooting

Table 1: Common Issues and Solutions

| Issue | Probable Cause | Corrective Action |

| Low Loading Yield | Incomplete displacement of Cl-resin. | Increase temperature to 60°C; Add KI catalyst; Extend reaction time to 48h. |

| Resin Color Change (Dark) | Oxidation during loading at high temp. | Ensure inert atmosphere (Argon/Nitrogen) during the 50°C loading step. |

| Missing Mass (-30 Da) | Cleavage of N-N bond (rare). | Ensure HF cleavage is strictly at 0°C; Avoid over-scavenging with thiols if not necessary. |

| Product is Acid | Hydrolysis of hydrazide. | Check pH of HPLC buffers; avoid prolonged storage in acidic aqueous solutions. |

Application: Native Chemical Ligation (NCL)

Once purified, the H-Peptide-Pro-NHNH₂ is ready for ligation.

Activation Protocol (Liu Method):

-

Dissolve peptide hydrazide in 6M GnHCl, 0.2M Phosphate Buffer, pH 3.0 .

-

Cool to -10°C. Add NaNO₂ (10 eq). Stir for 20 min.

-

Result: Conversion to Peptide-Pro-N₃ (Azide).

-

-

Add MPAA (4-mercaptophenylacetic acid) thiol and adjust pH to 7.0.

-

Result: In situ conversion to Peptide-Pro-S-MPAA (Thioester).

-

-

Add Cys-Peptide fragment for ligation.

References

-

Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link

-